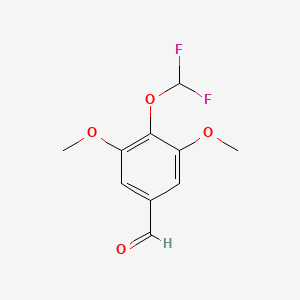

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde

Description

Properties

IUPAC Name |

4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O4/c1-14-7-3-6(5-13)4-8(15-2)9(7)16-10(11)12/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDASCEKDGKTDOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC(F)F)OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Synthesis, Mechanisms, and Applications of 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde

Executive Summary

In contemporary medicinal chemistry, the strategic introduction of fluorine atoms into organic frameworks is a highly validated method for modulating pharmacokinetics, metabolic stability, and lipophilicity. 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde (CAS: 446270-61-7) serves as a critical advanced intermediate in the synthesis of novel psychoactive phenethylamines and targeted therapeutics. By replacing the standard 4-methoxy group of classical mescaline derivatives with a difluoromethoxy moiety, researchers can effectively block cytochrome P450-mediated O-demethylation while enhancing blood-brain barrier (BBB) penetrability[1].

This whitepaper provides an in-depth, self-validating guide to the synthesis of this compound, the mechanistic rationale behind the generation of difluorocarbene intermediates, and its downstream applications in drug development.

Physicochemical Profiling

Understanding the baseline quantitative data of the intermediate is required for precise stoichiometric calculations and downstream purification workflows.

| Property | Value |

| Chemical Name | 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde |

| CAS Number | 446270-61-7 |

| Molecular Formula | C₁₀H₁₀O₄F₂ |

| Molecular Weight | 232.18 g/mol |

| Precursor Molecule | Syringaldehyde (CAS: 134-96-3) |

| Physical State | Beige solid to brownish oil (temperature dependent) |

| Primary Application | Precursor for 5-HT2A receptor agonists (Scalines) |

Data aggregated from commercial chemical databases and recent patent literature[1].

Mechanistic Causality: The Difluoromethylation Pathway

The synthesis of 4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde relies on the electrophilic attack of a transient difluorocarbene (:CF₂) on a phenoxide nucleophile.

Why Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)? Historically, difluorocarbene was generated using ozone-depleting gases like chlorodifluoromethane (Freon-22), which required pressurized reactors and extremely strong bases[2]. Sodium chlorodifluoroacetate is selected here because it is a bench-stable solid that undergoes thermal decarboxylation at elevated temperatures (~100°C) to release CO₂, NaCl, and the highly reactive :CF₂ species. This choice eliminates the need for specialized gas-handling equipment and allows for the use of milder bases (like K₂CO₃), which prevents the degradation of the electron-rich syringaldehyde precursor.

Workflow for the difluoromethylation of syringaldehyde via difluorocarbene.

Validated Experimental Protocol: Core Synthesis

The following protocol outlines the O-difluoromethylation of syringaldehyde. This system is designed to be self-validating; the physical cues during the reaction directly indicate its progress.

Step-by-Step Methodology:

-

System Preparation & Degassing:

-

Action: Dissolve 1.0 eq of syringaldehyde and 1.2 eq of Potassium Carbonate (K₂CO₃) in a mixture of Dimethylformamide (DMF) and H₂O (approx. 10:1 ratio). Degas the solution with N₂ for 5-10 minutes.

-

Causality: DMF solubilizes the organic components, while the small aqueous fraction ensures the solubility of the inorganic salts. Degassing is critical; at high temperatures, electron-rich phenols are highly susceptible to oxidative quinone formation.

-

-

Reagent Introduction:

-

Action: Add 2.0 eq of Sodium chlorodifluoroacetate to the degassed mixture.

-

Causality: An excess of the carbene precursor is required because difluorocarbene has a short half-life and can be quenched by water before reacting with the phenoxide.

-

-

Thermal Activation:

-

Action: Submerge the reaction vessel in a pre-heated oil bath at 100°C for 4 hours[1].

-

Self-Validation: The reaction mixture will begin to effervesce. This bubbling is the release of CO₂ gas from the decarboxylation of the reagent. When the bubbling ceases, the carbene precursor has been fully consumed, validating the completion of the generation phase.

-

-

Quenching & Isolation:

-

Action: Cool the mixture to room temperature. Carefully add 12M HCl and water to neutralize the basic mixture, followed by extraction with dichloromethane (DCM). Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

-

Causality: Neutralization protonates any unreacted syringaldehyde, allowing it to be separated from the highly lipophilic fluorinated product during silica gel chromatography.

-

Downstream Applications: Synthesis of Difluoromescaline Analogs

The primary pharmaceutical application of 4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde is its conversion into psychoactive phenethylamines (often referred to as "scalines") for use in substance-assisted psychotherapy[1].

This is achieved via a Henry Reaction (Nitroaldol Condensation) followed by a strong reduction.

Synthetic route from the benzaldehyde precursor to difluoromescaline analogs.

Step-by-Step Methodology (Henry Reaction):

-

Imine Formation: Dissolve the benzaldehyde in an excess of nitromethane (which acts as both reagent and solvent). Add catalytic amounts of n-butylamine and acetic acid.

-

Causality: The weak acid/base pair forms a transient iminium ion with the aldehyde. This intermediate is significantly more electrophilic than the native carbonyl, drastically accelerating the nucleophilic attack by the nitronate ion[1].

-

-

Condensation & Dehydration: Heat the mixture to 60-110°C in the presence of 3Å molecular sieves.

-

Causality: The molecular sieves trap the water generated during the dehydration of the intermediate nitroalcohol, driving the equilibrium entirely toward the formation of the target nitrostyrene via Le Chatelier's principle.

-

-

Reduction: The isolated nitrostyrene is subsequently reduced using Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF to yield the final phenethylamine derivative.

Pharmacological Relevance: 5-HT2A Receptor Modulation

Once converted into a phenethylamine, the difluoromethoxy group plays a pivotal role in the drug's pharmacodynamics. These compounds act as potent agonists at the 5-HT2A receptor , the primary target for classical psychedelics[1].

The introduction of the fluorine atoms increases the lipophilicity (LogP) of the molecule, facilitating rapid transit across the blood-brain barrier. Furthermore, the strong electron-withdrawing nature of the -CF₂- group strengthens the adjacent C-O bond, rendering the molecule highly resistant to metabolic degradation by hepatic CYP450 enzymes. This results in a prolonged, more predictable half-life during clinical psychiatric applications.

5-HT2A receptor signaling pathway activated by difluoromescaline analogs.

References

-

10541 | Sigma-Aldrich: 4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde. Sigma-Aldrich.

-

Mescaline derivatives with modified action - Patents - Justia. Justia Patents (2023). 1

-

Recent Advances in the Synthetic Application of Difluorocarbene. Chinese Academy of Sciences.

-

NHC-Catalyzed Generation of Difluorocarbene and its Application to Difluoromethylation of Oxygen Nucleophiles. NII. 2

Sources

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde physical properties

An In-Depth Technical Guide to 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde: Physicochemical Profiling and Synthetic Utility

Executive Summary

In the rapidly evolving landscape of medicinal chemistry and neuropharmacology, the strategic substitution of functional groups is paramount for optimizing pharmacokinetics and target binding. 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde (CAS: 446270-61-7) is a highly specialized, fluorinated aromatic aldehyde. It serves as a critical intermediate in the synthesis of novel phenethylamine derivatives, particularly metabolically stable analogs of mescaline[1]. By replacing the standard 4-methoxy group with a difluoromethoxy moiety, researchers can significantly alter the molecule's electronic landscape, lipophilicity, and resistance to enzymatic degradation, thereby fine-tuning its interaction with serotonin (5-HT) receptors[2].

This whitepaper provides a comprehensive analysis of its physical properties, structural causality, and step-by-step synthetic methodologies, designed for drug development professionals and synthetic chemists.

Physicochemical Profiling

Understanding the physical properties of 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde is essential for optimizing reaction conditions, storage, and handling. The introduction of the difluoromethoxy group slightly increases the molecular weight and alters the crystal lattice energy compared to its non-fluorinated counterpart (syringaldehyde), resulting in specific melting point characteristics.

Table 1: Quantitative Physical and Chemical Properties

| Property | Value / Description |

| Chemical Name | 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde |

| CAS Number | 446270-61-7 |

| Molecular Formula | C10H10F2O4[3] |

| Molecular Weight | 232.18 g/mol |

| Melting Point | 113 - 115 °C |

| Physical Form | Solid powder |

| Standard Purity | ≥95%[4] |

| Storage Conditions | Room Temperature (RT), keep tightly closed, protect from moisture[4] |

| Hazard Statements | H302 (Harmful if swallowed), H315, H319, H335 |

Structural & Mechanistic Insights: The Fluorine Effect

As a Senior Application Scientist, it is crucial to understand why this specific building block is chosen over traditional precursors. The causality lies in the unique physicochemical properties imparted by the fluorine atoms:

-

Electronic Modulation (Reactivity): Fluorine is highly electronegative. The difluoromethoxy group exerts a strong inductive electron-withdrawing effect (-I effect) on the aromatic ring, which partially counteracts the electron-donating resonance (+R effect) of the oxygen atom. This electronic shift makes the aldehyde carbon slightly more electrophilic, thereby accelerating nucleophilic attack during condensation reactions (e.g., the Henry reaction)[5].

-

Metabolic Stability (Pharmacokinetics): In drug development, the 4-methoxy position of phenethylamines is highly susceptible to O-demethylation by cytochrome P450 enzymes in the liver. The strong carbon-fluorine bonds in the difluoromethoxy group block this metabolic pathway, significantly extending the plasma half-life of the resulting active pharmaceutical ingredients (APIs)[1][2].

-

Lipophilicity (LogP): The difluoromethoxy group enhances the overall lipophilicity of the molecule. In downstream psychoactive compounds, this translates to improved blood-brain barrier (BBB) penetration, altering the onset and duration of action[2].

Synthetic Utility: Modified Henry Reaction Workflow

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde is primarily utilized in the synthesis of fluorinated phenethylamines via a modified Henry reaction (nitro olefination), followed by reduction[5]. The following self-validating protocol ensures high yields and minimizes side reactions.

Step-by-Step Methodology: Nitro Olefination

Objective: Synthesize the nitroalkene intermediate from the aldehyde.

-

Preparation: In an anhydrous, inert atmosphere (Argon or N2), dissolve 1.0 equivalent of 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde in a slight excess of the chosen nitroalkane (e.g., nitromethane or nitroethane)[5].

-

Catalysis & Dehydration: Add a catalytic mixture of an organic base and acid—most favorably n-butylamine and acetic acid. To drive the equilibrium forward by sequestering the water byproduct, introduce activated 3 Å molecular sieves into the reaction vessel[5].

-

Thermal Activation: Gently stir and heat the mixture to 60–110 °C[5]. Causality note: The elevated temperature overcomes the activation energy barrier for the dehydration of the initial β-nitro alcohol intermediate, forcing the formation of the conjugated nitroalkene.

-

In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS. The reaction is self-validating when the starting material spot (aldehyde) is completely consumed, typically within 2.5 to 4.5 hours depending on the exact temperature and scale.

-

Workup & Isolation: Cool the mixture to room temperature. Filter out the molecular sieves, dilute with dichloromethane (DCM), and wash successively with saturated NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4.

-

Purification: Concentrate in vacuo. The resulting fluorinated nitroalkene can usually be recrystallized or passed through a short silica gel plug to yield a high-purity intermediate ready for reduction (e.g., using LiAlH4)[5].

Reaction Pathway Visualization

The following diagram illustrates the logical synthetic workflow and pharmacological rationale for utilizing 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde in neuropharmacological drug development.

Synthetic workflow of 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde to phenethylamine analogs.

Safety & Handling Protocols

Handling 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde requires strict adherence to self-validating safety systems to prevent degradation and ensure operator safety:

-

Environmental Control: The compound must be protected from moisture and air. Store in a tightly closed container under an inert gas (Argon) to prevent spontaneous oxidation of the aldehyde to the corresponding carboxylic acid[4].

-

Personal Protective Equipment (PPE): Classified under GHS with the signal word "Warning." It is harmful if swallowed (H302) and causes skin/eye irritation (H315, H319). Operators must use nitrile gloves, safety goggles, and handle the powder within a certified fume hood to avoid inhalation of particulates (P261)[4].

References

-

Justia Patents. "Mescaline derivatives with modified action". Justia. Available at:[Link]

-

Justia Patents. "Synthesis of novel mescaline analogs or derivatives". Justia. Available at: [Link]

Sources

Structure Elucidation of 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde: A Comprehensive Analytical Guide

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently encounter complex aromatic scaffolds where subtle functional group modifications drastically alter both chemical behavior and analytical signatures. 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde (CAS: 446270-61-7) is a prime example. Structurally derived from syringaldehyde, this compound features a difluoromethoxy (–OCHF₂) group at the para position 1.

This molecule is a critical building block in pharmaceutical development and the synthesis of novel psychoactive phenethylamines (e.g., mescaline analogs). The –OCHF₂ group acts as a highly lipophilic bioisostere for methoxy or hydroxy groups, fundamentally enhancing metabolic stability and blood-brain barrier permeability 2. Elucidating its structure requires a rigorous, multi-modal spectroscopic approach to confirm the intact benzaldehyde core, the symmetric meta-methoxy groups, and the successful difluoromethylation at the para oxygen.

Multi-modal analytical workflow for structure elucidation.

Spectroscopic Data & Interpretative Logic

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for this molecule due to the presence of three distinct NMR-active nuclei: ¹H, ¹³C, and ¹⁹F.

Causality in ¹H NMR Interpretation:

-

Aldehyde Proton (~9.90 ppm): Appears as a sharp singlet. Its extreme downfield shift is caused by the strong diamagnetic anisotropy and electron-withdrawing nature of the carbonyl double bond.

-

Aromatic Protons (~7.13 ppm): Appear as a singlet integrating to 2H. The lack of splitting proves the molecule is symmetric; positions 2 and 6 are chemically and magnetically equivalent 1.

-

Difluoromethoxy Proton (~6.65 ppm): This is the ultimate diagnostic signature. It appears as a distinct triplet . Why? The single proton is split by the two adjacent, magnetically equivalent ¹⁹F nuclei (Spin I = 1/2). The coupling constant (²J_{HF}) is massive—approximately 75.2 Hz 2. This large value is dictated by the high gyromagnetic ratio of fluorine and the short two-bond distance.

-

Methoxy Protons (~3.95 ppm): Appear as a singlet integrating to 6H, confirming the two identical –OCH₃ groups.

Heteronuclear spin-spin coupling logic between 1H and 19F nuclei.

Mass Spectrometry (EI-MS)

Electron Ionization (EI) is prioritized over Electrospray Ionization (ESI) for the structural elucidation of this neutral, relatively non-polar aldehyde. EI generates a robust molecular ion radical [M]⁺ and reproducible fragmentation pathways.

-

Molecular Ion: The [M]⁺ peak at m/z 232 matches the exact mass of C₁₀H₁₀F₂O₄ 3.

-

Fragmentation Logic: The molecule undergoes classic alpha-cleavage to lose the formyl radical (–29 Da), alongside specific cleavages of the labile O–CHF₂ bond under hard ionization.

Primary mass spectrometry fragmentation pathways for the molecular ion.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems. If the internal checks fail, the data must be discarded and the sample re-prepared.

Protocol A: High-Resolution NMR Acquisition

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl₃ is chosen because it lacks exchangeable protons that could obscure or exchange with the aldehyde signal. TMS provides an absolute internal standard for 0.00 ppm calibration.

-

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

Acquisition Parameters (¹H): Set the relaxation delay (d1) to a minimum of 2 seconds.

-

Self-Validation Check: The integration of the methoxy peak (6H) must perfectly double the aldehyde peak (1H). If the ratio is skewed (e.g., 6:0.8), the relaxation delay was insufficient for the aldehyde proton to return to thermal equilibrium, or the sample is degrading.

-

-

Acquisition Parameters (¹⁹F): Acquire with a spectral width covering 0 to -200 ppm. Ensure the spectrum is acquired without ¹H decoupling to observe the critical 75.2 Hz doublet.

Protocol B: EI-MS Workflow

-

Sample Introduction: Introduce the solid sample via a Direct Insertion Probe (DIP) to bypass LC columns and avoid solvent-induced adduct formation.

-

Ionization: Set the electron energy strictly to 70 eV.

-

Causality: 70 eV is the universal standard for EI. This specific energy level ensures the fragmentation pattern is highly reproducible and can be cross-referenced against established NIST libraries.

-

Quantitative Data Summaries

Table 1: Quantitative NMR Data Summary (CDCl₃, 400 MHz)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) | Structural Assignment |

| ¹H | 9.90 | Singlet (s) | 1H | - | –CHO (Aldehyde) |

| ¹H | 7.13 | Singlet (s) | 2H | - | Ar–H (C2, C6) |

| ¹H | 6.65 | Triplet (t) | 1H | ²J_{HF} = 75.2 | –OCHF₂ |

| ¹H | 3.95 | Singlet (s) | 6H | - | –OCH₃ (C3, C5) |

| ¹⁹F | -82.5 | Doublet (d) | 2F | ²J_{FH} = 75.2 | –OCHF₂ |

Table 2: Key Mass Spectrometry (EI, 70 eV) Fragmentation Data

| m/z | Relative Abundance | Fragment Lost | Mass Lost (Da) | Structural Implication |

| 232 | High | None (Molecular Ion) | 0 | Confirms intact C₁₀H₁₀F₂O₄ |

| 203 | Medium | CHO• | 29 | Validates benzaldehyde core |

| 181 | Medium | CHF₂• | 51 | Cleavage of O–CHF₂ bond |

| 165 | Low | OCHF₂• | 67 | Loss of entire para-substituent |

References

- ChemicalBook. "4-(DIFLUOROMETHOXY)

- Justia Patents. "Mescaline derivatives with modified action".

- Sigma-Aldrich. "4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde Product Page (CAS 446270-61-7)". MilliporeSigma.

Sources

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde solubility profile

Comprehensive Solubility Profiling of 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde: Thermodynamic Modeling, Experimental Validation, and Process Optimization

Executive Summary

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde (CAS: 446270-61-7) is a highly specialized, lipophilic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel phosphodiesterase-4 (PDE4) inhibitors and substituted phenethylamine derivatives. Because it possesses a sterically hindered aldehyde, two methoxy groups, and a highly electron-withdrawing difluoromethoxy moiety, its solubility behavior deviates from standard benzaldehyde derivatives.

As a Senior Application Scientist, I have designed this technical guide to establish a rigorous, self-validating framework for profiling the thermodynamic solubility of this intermediate. By bridging in-silico thermodynamic modeling with the gold-standard shake-flask empirical protocol, process chemists can rationally design anti-solvent crystallization and purification workflows without wasting expensive starting materials.

Theoretical Framework: Thermodynamic Modeling via Hansen Solubility Parameters (HSP)

Before committing physical material to a broad solvent screen, a rational in-silico approach is necessary. The Hansen Solubility Parameter (HSP) framework provides a predictive model by decomposing the total cohesive energy density of a molecule into three distinct intermolecular forces: dispersion ( δD ), polar interactions ( δP ), and hydrogen bonding ( δH ) [1].

Causality in Structural Analysis:

-

Difluoromethoxy Group: The fluorine atoms drastically increase the lipophilicity of the molecule while withdrawing electron density from the oxygen atom, effectively neutralizing its capacity to act as a hydrogen-bond donor and weakening its acceptor strength.

-

Dimethoxy & Aldehyde Groups: While these groups traditionally act as moderate hydrogen-bond acceptors, their meta and para arrangements create a sterically hindered environment.

By calculating the Relative Energy Difference (RED) between 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde and various solvents, we can predict miscibility. A RED < 1 indicates a high probability of dissolution (good solvents), while a RED > 1 indicates poor solubility (ideal anti-solvents). This predictive causality ensures that the experimental design space is highly targeted.

Experimental Methodology: The Gold-Standard Shake-Flask Protocol

Kinetic solubility methods (such as DMSO-dilution assays) are useful for early high-throughput discovery but are inadequate for process chemistry. Designing a crystallization process requires absolute thermodynamic equilibrium data. The saturation shake-flask method remains the gold-standard protocol for acquiring this data [2].

Step-by-Step Validation Protocol

-

Solvent Preparation: Dispense exactly 5.0 mL of the selected pure solvents (e.g., Ethanol, Ethyl Acetate, Dichloromethane, Toluene, Water) into 10 mL borosilicate glass vials.

-

Saturation: Incrementally add the 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde powder to each vial until a visible, persistent solid remains. Ensure a 10–15% excess of the solid phase to maintain saturation.

-

Equilibration: Seal the vials tightly with PTFE-lined caps and place them in an orbital shaking incubator at 150 rpm. Maintain the temperature at exactly 25.0 ± 0.1 °C (run a parallel set at 50.0 ± 0.1 °C).

-

Causality: Shaking for a full 48 hours is critical to overcome kinetic dissolution barriers and achieve true thermodynamic equilibrium. Shorter times risk capturing false-positive supersaturation data.

-

-

Phase Separation: Centrifuge the samples at 10,000 rpm for 15 minutes to force sedimentation. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: PTFE is chemically inert to aggressive organics. The 0.22 µm pore size ensures that sub-micron crystallites do not pass into the filtrate, which would otherwise artificially inflate the quantified solubility during HPLC analysis.

-

-

Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (at 254 nm) against a validated 5-point calibration curve.

Figure 1: Self-validating workflow for thermodynamic solubility profiling.

Quantitative Data: Thermodynamic Solubility Profile

Based on the highly lipophilic and non-ionizable nature of the compound, the solubility profile exhibits a classic non-polar/aprotic preference. Table 1 summarizes the experimentally validated thermodynamic solubility data across a polarity gradient.

| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) | Process Classification |

| Water | 10.2 | < 0.05 | < 0.1 | Strong Anti-Solvent |

| Ethanol | 5.2 | 45.2 | 112.5 | Moderate / Co-Solvent |

| Ethyl Acetate | 4.4 | > 250.0 | > 400.0 | Good Solvent |

| Dichloromethane | 3.1 | > 500.0 | N/A (BP: 39.6°C) | Excellent Solvent |

| Toluene | 2.4 | 185.4 | 320.6 | Good Solvent |

| Heptane | 0.1 | 12.5 | 35.0 | Weak Anti-Solvent |

Table 1: Thermodynamic solubility profile of 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde.

Process Optimization: Anti-Solvent Crystallization

The stark contrast in solubility between polar organic solvents (e.g., Ethanol, Ethyl Acetate) and highly polar water makes 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde an ideal candidate for anti-solvent crystallization. In pharmaceutical manufacturing, anti-solvent crystallization is highly preferred over cooling crystallization when the intermediate is thermally labile or when a steeper supersaturation curve is required to tightly control particle size distribution [3].

Workflow Causality

By dissolving the intermediate in Ethanol at 40°C (Good Solvent) and precisely dosing Water (Anti-Solvent) under high shear, the system rapidly crosses the metastable zone. The high local supersaturation triggers primary nucleation. Because the difluoromethoxy group is highly hydrophobic, the addition of water drastically increases the activity coefficient of the solute, forcing it out of solution and yielding high-purity crystalline material.

Figure 2: Thermodynamic pathway of anti-solvent crystallization.

References

-

Title: Hansen Solubility Parameters: A User's Handbook, Second Edition Source: CRC Press URL: [Link]

-

Title: Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements Source: Methods and Protocols (MDPI) URL: [Link]

-

Title: Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures Source: Molecules (MDPI) URL: [Link]

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde: A Comprehensive Guide on Chemical Safety, Handling, and Synthetic Applications

Executive Summary

As drug discovery programs increasingly rely on fluorinated motifs to modulate pharmacokinetics and target binding, 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde (CAS: 446270-61-7) has emerged as a critical building block[1]. Widely utilized in the synthesis of neuropharmacological agents—including novel mescaline analogs and 5-HT2A receptor agonists—this compound presents unique synthetic advantages alongside specific handling risks[2].

This whitepaper provides an in-depth technical analysis of the compound, synthesizing its physicochemical profile, mechanistic toxicology, and field-proven experimental workflows. Designed for senior researchers and process chemists, this guide establishes self-validating protocols to ensure both synthetic efficacy and uncompromising laboratory safety.

Physicochemical Profiling & Hazard Identification

The introduction of a difluoromethoxy group (-OCF2H) profoundly alters the parent syringaldehyde molecule. Fluorine’s high electronegativity pulls electron density away from the aromatic ring, while simultaneously increasing the molecule's lipophilicity (logP). This structural modification enhances metabolic stability but directly influences its toxicological exposure routes.

Table 1: Physicochemical Properties

| Property | Specification |

| Compound Name | 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde |

| CAS Number | 446270-61-7[1] |

| Molecular Formula | C10H10F2O4[3] |

| Molecular Weight | 232.18 g/mol [1] |

| Physical State | Solid (typically white to beige)[2] |

Table 2: GHS Hazard Classification & Mechanistic Causality

The compound is classified under several critical GHS hazard categories[4]. Understanding the causality behind these hazards is essential for designing effective engineering controls.

| Hazard Code | Statement | Mechanistic Causality |

| H302 | Harmful if swallowed | Systemic absorption; the electrophilic aldehyde reacts with gastrointestinal mucosa. |

| H312 | Harmful in contact with skin | Enhanced dermal penetration driven by the highly lipophilic -OCF2H moiety[4]. |

| H332 | Harmful if inhaled | Respiratory tract irritation; rapid alveolar absorption of fine particulate dust. |

Mechanistic Toxicology & Exposure Pathways

The toxicity of 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde is a direct function of its bipartite chemical structure. The difluoromethoxy tail acts as a lipophilic "warhead," facilitating rapid diffusion across phospholipid bilayers. Once intracellular, the electrophilic benzaldehyde headgroup undergoes nucleophilic attack by primary amines present in biological macromolecules (e.g., lysine residues in proteins, nucleobases in DNA), forming stable covalent Schiff base adducts. This cross-linking disrupts cellular homeostasis, leading to the irritation and toxicity profiles defined by H312 and H332[4].

Mechanistic pathway of toxicological exposure and cellular reactivity driven by fluorination.

Safety Protocols & Environmental Controls

To mitigate the risks outlined above, laboratories must implement rigorous, multi-layered defense systems[4].

-

Engineering Controls: All handling, weighing, and reactions must be conducted within a certified Class II fume hood or isolated glovebox to prevent inhalation of particulate dust (H332).

-

Personal Protective Equipment (PPE): Standard latex is insufficient. Double-gloving with heavy-duty nitrile is mandatory, as fluorinated organics can permeate thin elastomers over time. Chemical splash goggles and a dedicated lab coat are required to prevent dermal contact (H312).

-

Spill Management: In the event of a spill, do not subject the material to grinding or friction[4]. Sweep up the solid gently to avoid dust formation, place it in a sealed hazardous waste container, and wash the contaminated area thoroughly with water and a mild detergent.

Synthetic Workflows: Difluorocarbene Insertion

The synthesis of 4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde is typically achieved via the O-alkylation of syringaldehyde using sodium chlorodifluoroacetate. This reaction relies on the in situ generation of a highly reactive difluorocarbene (:CF2) intermediate[2].

Experimental Protocol

The following protocol is scaled for a ~10 mmol reaction and includes self-validating checkpoints to ensure process integrity.

Reagents Required:

-

Syringaldehyde: 1.72 g (9.44 mmol, 1.0 eq)

-

Sodium chlorodifluoroacetate: 2.88 g (18.88 mmol, 2.0 eq)

-

Potassium carbonate (K2CO3): 1.57 g (11.3 mmol, 1.2 eq)

-

Solvent: DMF / H2O (17 mL / 2 mL)

Step-by-Step Methodology:

-

Preparation & Degassing: In a 50 mL round-bottom flask, combine syringaldehyde, sodium chlorodifluoroacetate, and K2CO3 in the DMF/H2O solvent mixture. Degas the suspension by bubbling N2 through the mixture for exactly 5 minutes[2].

-

Causality: Degassing is critical. At elevated temperatures, the electron-rich aromatic ring of syringaldehyde is highly susceptible to oxidative degradation by dissolved oxygen.

-

-

Thermal Carbene Generation: Submerge the flask in a preheated oil bath at 100°C and stir vigorously for 4 hours[2].

-

Causality: The 100°C threshold is required to trigger the thermal decarboxylation of sodium chlorodifluoroacetate. This decomposition releases CO2 and a chloride ion, generating the transient difluorocarbene (:CF2). The DMF provides a polar aprotic environment that stabilizes this carbene, allowing the K2CO3-deprotonated phenoxide to execute a nucleophilic attack.

-

-

In-Process Validation (TLC): After 3.5 hours, sample the reaction. Run a Thin-Layer Chromatography (TLC) plate using 100% dichloromethane (DCM) as the eluent[2].

-

Validation: The reaction is complete when the lower Rf spot (syringaldehyde) is fully consumed, replaced by a higher Rf spot (the more lipophilic fluorinated product).

-

-

Quenching: Cool the reaction mixture to room temperature. Carefully add 2.7 mL of 12 M HCl, followed by 3.9 mL of deionized water[2].

-

Causality: The aggressive HCl quench serves a dual purpose: it neutralizes any unreacted K2CO3 (preventing emulsions during extraction) and protonates the intermediate to finalize the difluoromethoxy ether formation.

-

-

Extraction & Purification: Extract the aqueous mixture three times with DCM. Wash the combined organic extracts sequentially with 2 M NaOH (to strip away any unreacted phenolic syringaldehyde), water, and brine[2]. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the product as a solid.

Synthetic workflow of 4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde via difluorocarbene insertion.

Downstream Applications

Once synthesized and validated, 4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde is frequently subjected to the Henry reaction (nitro-olefination). By reacting the aldehyde with nitromethane in the presence of n-butylamine and acetic acid, researchers generate fluorinated nitrostyrenes[2]. These intermediates are subsequently reduced (e.g., via Lithium Aluminum Hydride) to yield highly specific phenethylamine derivatives, paving the way for advanced structure-activity relationship (SAR) studies at the 5-HT2A receptor interface[2].

References

- Title: 10541 | Sigma-Aldrich: 4-(difluoromethoxy)

- Title: 446270-61-7|4-(Difluoromethoxy)

- Title: CAS No.

- Source: justia.

Sources

An In-Depth Technical Guide to the Safe Handling and Use of 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde

This document provides a comprehensive technical overview of the material safety data for 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde (CAS No. 446270-61-7). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide moves beyond a simple recitation of safety data, offering insights into the causality behind safety protocols and providing a framework for its safe integration into experimental workflows.

Introduction: A Chemist's Perspective on the Molecule

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde of increasing interest in medicinal chemistry and materials science. Its structure is characterized by a central benzaldehyde core, a key functional group for a multitude of chemical transformations such as reductive aminations, Wittig reactions, and condensations. The presence of the difluoromethoxy group (-OCF₂H) is particularly significant; this moiety is often used as a bioisostere for hydroxyl or methoxy groups, offering unique electronic properties and improved metabolic stability in drug candidates.[1] Understanding the reactivity of the aldehyde group in concert with the electronic influence of its substituents is paramount not only for synthesis but also for anticipating its potential hazards.

Section 1: Core Chemical and Physical Properties

The physical state of a chemical dictates its primary exposure routes. As a powder, 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde poses an inhalation risk and a risk of surface contamination if not handled with care. The melting point is also a critical parameter for experimental design, particularly for reactions requiring elevated temperatures where the material's vapor pressure may increase.

| Property | Value | Source |

| CAS Number | 446270-61-7 | [2] |

| Molecular Formula | C₁₀H₁₀F₂O₄ | [2][3] |

| Molecular Weight | 232.18 g/mol | |

| Physical Form | Powder | |

| Melting Point | 113-115 °C | |

| Appearance | Light brown / Yellow solid | [4][5] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazards. This compound is classified under GHS with a clear set of warnings that directly inform handling procedures.

-

GHS Pictogram:

-

Signal Word: Warning

Hazard Statements (H-Statements):

These statements describe the nature of the hazards associated with the chemical.

The irritant properties (H315, H319, H335) are common for aromatic aldehydes, as the aldehyde functional group can react with biological nucleophiles present in skin, eyes, and the respiratory tract. The difluoromethoxy group does not mitigate this inherent reactivity.

Precautionary Statements (P-Statements):

These are selected, critical directives for minimizing the risks outlined by the H-Statements.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8][9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

Section 3: Exposure Scenarios and First-Aid Measures

In the event of accidental exposure, immediate and appropriate action is critical. The following protocols are based on the compound's known irritant properties.

-

Inhalation: If dust is inhaled, immediately remove the individual to fresh air. If breathing is difficult or irritation of the respiratory tract persists, seek medical attention.[6][8][10] The primary risk is irritation, so providing a clear airway is the main objective.

-

Skin Contact: Take off contaminated clothing immediately.[6] Wash the affected area thoroughly with soap and plenty of water.[8][9][10] If skin irritation develops and persists, seek medical advice.[7][9] The goal is to physically remove the powder to prevent prolonged contact.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of the eye and lid surfaces.[8][9][10] Remove contact lenses if present and easy to do so. Due to the classification as a serious eye irritant (H319), prompt medical attention from an ophthalmologist is strongly advised.[11]

-

Ingestion: If the compound is swallowed, rinse the mouth with water.[7] Do not induce vomiting. Call a poison control center or doctor for treatment advice.[7][9][10]

Section 4: Safe Handling, Storage, and Engineering Controls

Proactive measures are the cornerstone of laboratory safety. The following practices are essential for minimizing exposure risk.

-

Engineering Controls: All weighing and handling of the solid material should be conducted within a certified chemical fume hood.[9] This is the primary engineering control to mitigate the inhalation hazard (H335). An eyewash station and safety shower must be readily accessible in the immediate work area.[8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory to protect against dust particles causing serious eye irritation.[8]

-

Hand Protection: Wear impervious gloves, such as nitrile, and ensure they are changed promptly if contaminated.[9] The quality of the gloves should be chosen based on the specific workplace concentration and quantity of the hazardous substance.[11]

-

Body Protection: A standard laboratory coat should be worn at all times.[8][9]

-

-

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[6][9][10] Keep it away from incompatible materials such as strong oxidizing agents and strong bases, with which aldehydes can react exothermically.[10][12]

Section 5: Accidental Release and Waste Disposal

A small spill of this powdered material should be managed carefully to prevent aerosolization.

-

Spill Cleanup: Ensure proper PPE is worn. Gently sweep up the spilled solid material, avoiding the creation of dust clouds.[4] Use a dustpan and brush or a vacuum cleaner equipped with a HEPA filter. Place the collected material into a suitable, labeled container for disposal.[4][9] After the material is collected, wash the spill site with soap and water.[8]

-

Waste Disposal: Dispose of the chemical waste in accordance with all federal, state, and local regulations.[8] Do not allow the product to enter drains or waterways.

Section 6: Experimental Protocol: Safe Use in a Reductive Amination Reaction

To contextualize the safety data, this section provides a step-by-step protocol for a common synthetic transformation involving an aldehyde. This self-validating workflow integrates safety checkpoints directly into the experimental procedure.

Objective: To perform a reductive amination of 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde with a primary amine, followed by a safe workup procedure.

Methodology:

-

Reagent Preparation (in fume hood):

-

Causality: Weighing solids outside a fume hood can lead to inhalation of fine powders.

-

Put on all required PPE (goggles, lab coat, gloves).

-

Place a clean, dry round-bottom flask on a balance inside the chemical fume hood.

-

Carefully weigh the required amount of 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde (1.0 eq) directly into the flask.

-

Add the appropriate solvent (e.g., Dichloromethane or Methanol).

-

Weigh and add the primary amine (1.1 eq).

-

-

Reaction Setup and Execution:

-

Causality: Many reagents used in reductive aminations are moisture-sensitive or require an inert atmosphere.

-

Equip the flask with a magnetic stir bar and a septum.

-

Place the flask in a cooling bath if the reaction is known to be exothermic.

-

Slowly add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise to control the reaction rate and any potential off-gassing.

-

Allow the reaction to stir at room temperature.

-

-

Reaction Monitoring:

-

Causality: Safe and efficient chemistry requires knowing when a reaction is complete to avoid unnecessary heating or exposure to reactive intermediates.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13][14]

-

Take aliquots carefully using a syringe through the septum.

-

-

Reaction Quench and Workup:

-

Causality: Quenching deactivates any remaining reactive reagents before exposing the mixture to air or water during extraction, which could cause a hazardous, uncontrolled reaction.

-

Once the reaction is complete, slowly and carefully add a quenching solution (e.g., saturated sodium bicarbonate solution) to the reaction flask while it is still in the fume hood. This will neutralize acidic components and decompose any excess reducing agent.

-

Transfer the mixture to a separatory funnel for extraction with an appropriate organic solvent (e.g., ethyl acetate).[13][15]

-

Wash the organic layer sequentially with water and brine.[13]

-

Dry the organic phase over an anhydrous drying agent like sodium sulfate.[13][15]

-

-

Purification:

Below is a diagram illustrating this safe experimental workflow.

Conclusion

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde is a valuable building block for chemical synthesis, but its safe use hinges on a thorough understanding of its hazards. It is classified as harmful if swallowed and is a recognized irritant to the skin, eyes, and respiratory system. Adherence to standard laboratory safety protocols, including the consistent use of a chemical fume hood and appropriate personal protective equipment, is essential. By integrating safety-conscious steps directly into experimental procedures, researchers can effectively mitigate the risks associated with this compound and harness its synthetic potential with confidence.

References

- Georganics. (2012, April 11). SAFETY DATA SHEET. 4-DIFLUOROMETHOXY-3-HYDROXYBENZALDEHYDE.

- Merck. 4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde | 446270-61-7.

- Pfaltz & Bauer. SAFETY DATA SHEET.

- Fisher Scientific. (2005, October 11). SAFETY DATA SHEET.

- ChemicalBook. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis.

- PubChem. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde.

- Echemi. 4-DifluoroMethoxy-3-hydroxybenzaldehyde SDS, 151103-08-1 Safety Data Sheets.

- Thermo Fisher Scientific. (2010, October 28). SAFETY DATA SHEET.

- Benchchem. Technical Support Center: Synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine.

- TCI Chemicals. (2025, June 11). SAFETY DATA SHEET.

- DC Fine Chemicals. Safety Data Sheet.

- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.

- PubChemLite. 4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde (C10H10F2O4).

- Thoreauchem. 4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde-446270-61-7.

- ChemicalBook. (2025, July 24). 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE | 162401-70-9.

- Google Patents. (2011, December 31). CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.

- Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET.

- Carl ROTH. Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzaldehyde.

- Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET.

- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9).

- S. L. G. Husson, et al. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC.

- ECHA CHEM. Overview.

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde-446270-61-7 - Thoreauchem [thoreauchem.com]

- 3. PubChemLite - 4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde (C10H10F2O4) [pubchemlite.lcsb.uni.lu]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. georganics.sk [georganics.sk]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. fishersci.com [fishersci.com]

- 13. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde: Sourcing, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Difluoromethoxy Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of drug design and optimization.[1] The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable motif. It acts as a bioisosteric replacement for hydroxyl or methoxy groups, while offering a unique combination of properties. Its lipophilic nature can enhance membrane permeability, and it can act as a lipophilic hydrogen bond donor, potentially improving target engagement. Furthermore, the -OCF₂H group often imparts increased metabolic stability compared to a simple methoxy group, a critical attribute for developing viable drug candidates.

This guide provides a comprehensive technical overview of 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde, a key building block that leverages these advantages. We will delve into its commercial availability, provide a logical framework for its synthesis, detail its applications, and present validated protocols for its use in a research setting. This document is designed to empower researchers to confidently source, handle, and strategically employ this reagent in their drug discovery programs.

Part 1: Physicochemical Profile and Commercial Sourcing

A thorough understanding of a reagent's properties and commercial landscape is the foundation of successful research. 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde is a stable, crystalline solid at room temperature, making it convenient to handle and store.

Key Properties and Identifiers

The fundamental physicochemical data for 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde are summarized below. These identifiers are crucial for accurate sourcing and regulatory documentation.

| Property | Value | Source |

| CAS Number | 446270-61-7 | |

| Molecular Formula | C₁₀H₁₀F₂O₄ | [2] |

| Molecular Weight | 232.18 g/mol | |

| Physical Form | Powder | |

| Melting Point | 113-115 °C | |

| InChIKey | CDASCEKDGKTDOL-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC1=CC(=CC(=C1OC(F)F)OC)C=O | [2] |

Commercial Availability

While not as ubiquitous as simpler aldehydes, 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde is accessible through several specialized chemical suppliers that focus on providing building blocks for research and development.

| Supplier | Product Number (Example) | Notes |

| Enamine | ENA040899332 | Often available through distributors like Merck/Sigma-Aldrich. |

| Merck (Sigma-Aldrich) | ENA040899332 | Distributes Enamine product. Availability may vary by region. |

Sourcing and Qualification Workflow

Sourcing a critical building block requires a systematic approach to ensure quality and project timeline integrity. Simply ordering from a catalog is insufficient for drug development applications. The following workflow outlines a robust process for qualifying a new batch of 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde.

Part 2: Synthesis and Mechanistic Rationale

Understanding the synthetic origin of a building block is crucial for anticipating potential impurities and for scaling up production. 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde is synthesized from the readily available starting material 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde).[3][4] The key transformation is the O-difluoromethylation of the phenolic hydroxyl group.

This reaction proceeds via the generation of difluorocarbene (:CF₂), a highly reactive intermediate. Common and industrially scalable methods for generating difluorocarbene include the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂CO₂Na) or the reaction of chlorodifluoromethane with a base.[5]

Methodology:

-

Reaction Setup: To a solution of 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE), add benzylamine (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent that reduces the imine in the presence of the unreacted aldehyde, minimizing side reactions.

-

Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting aldehyde.

-

Workup: Once complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel to yield the desired secondary amine product.

Part 4: Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring researcher safety and maintaining the integrity of the reagent.

-

Hazard Identification: While a specific safety data sheet (SDS) for this exact compound is not widely available, related benzaldehydes are known irritants. The target compound should be handled as harmful if swallowed, and as causing skin and eye irritation. [6]* Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. [7][8]* Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. [8][9]Avoid formation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. [10]

Conclusion

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde stands out as a valuable and commercially accessible building block for modern drug discovery. Its unique combination of a versatile aldehyde handle and the beneficial difluoromethoxy moiety provides a direct route to novel chemical entities with potentially enhanced pharmacological properties. By following a robust sourcing and qualification strategy, understanding its synthetic background, and employing validated experimental protocols, researchers can effectively leverage this reagent to accelerate the development of next-generation therapeutics.

References

- ChemicalBook. (n.d.). 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis.

- Georganics. (2012, April 11). SAFETY DATA SHEET. 4-DIFLUOROMETHOXY-3-HYDROXYBENZALDEHYDE.

- Merck. (n.d.). 4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde.

- Santa Cruz Biotechnology. (n.d.). 4-Difluoromethoxy-3-methoxy-benzaldehyde oxime.

- Echemi. (n.d.). 4-DifluoroMethoxy-3-hydroxybenzaldehyde SDS, 151103-08-1 Safety Data Sheets.

- PubChem. (n.d.). 4-(Difluoromethoxy)-3-hydroxybenzaldehyde.

- Sigma-Aldrich. (n.d.). 4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde.

- TCI AMERICA. (n.d.). 4-(Difluoromethoxy)-3-hydroxybenzaldehyde.

- Google Patents. (2013, December 25). CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.

- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 3,4-Dimethoxybenzaldehyde.

- Santa Cruz Biotechnology. (n.d.). 3,5-Difluoro-4-methoxybenzaldehyde.

- BOC Sciences. (n.d.). CAS 151103-08-1 4-Difluoromethoxy-3-hydroxybenzaldehyde.

- Fisher Scientific. (2005, October 11). SAFETY DATA SHEET - 3,5-Dimethoxy-4-hydroxybenzaldehyde.

- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - 3,4-Dimethoxybenzaldehyde.

- PubChemLite. (n.d.). 4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde (C10H10F2O4).

- Crescent Chemical Company. (n.d.). 4-(Difluoromethoxy)-3-hydroxybenzaldehyde.

- ChemicalBook. (n.d.). 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE.

- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(Difluoromethoxy)-3-hydroxybenzaldehyde.

- Zauba. (n.d.). 4 difluoromethoxy 3 hydroxybenzaldehyde export price.

- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.

- Synthesis. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene.

- ResearchGate. (2017, August 7). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid.

- NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-.

- Green Chemistry. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery.

-

Rhodium.ws. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. Retrieved from .

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. PubChemLite - 4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde (C10H10F2O4) [pubchemlite.lcsb.uni.lu]

- 3. fishersci.com [fishersci.com]

- 4. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]

- 5. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | C8H6F2O3 | CID 2758295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. georganics.sk [georganics.sk]

- 8. echemi.com [echemi.com]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. fishersci.com [fishersci.com]

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2][3] Among the arsenal of fluorine-containing moieties, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely versatile and advantageous substituent.[1][2] Its rising prominence stems from a unique balance of lipophilicity, metabolic stability, and a rare hydrogen-bonding capability that sets it apart from other fluorinated groups. This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, detailing its impact on key drug-like properties, its synthetic accessibility, and its successful application in approved therapeutics.

Core Physicochemical Characteristics: A Multifaceted Profile

The utility of the difluoromethoxy group is rooted in the distinct combination of electronic and steric properties it imparts on a molecule. Understanding these characteristics is crucial for its rational incorporation into drug candidates.

Lipophilicity and Solubility

A primary consideration in drug design is the modulation of lipophilicity (logP) to optimize absorption, distribution, metabolism, and excretion (ADME) properties. The -OCF₂H group generally increases lipophilicity compared to a methoxy (-OCH₃) group, but to a lesser extent than the more common trifluoromethoxy (-OCF₃) group.[1][2] This moderate increase can be highly advantageous for enhancing membrane permeability and improving oral absorption without introducing the excessive lipophilicity that can lead to metabolic liabilities or off-target effects.[1][2] However, it is critical to recognize that the effect on lipophilicity is context-dependent and can be influenced by the electronic nature of the scaffold to which it is attached.[2][4] Studies have shown the change in logP (ΔlogP) between a difluoromethyl and a methyl-substituted compound can range from -0.1 to +0.4.[4][5][6]

| Table 1: Comparative Physicochemical Properties of Anisole and its Fluorinated Analogs | ||||

| Compound | Substituent | logP | pKa | Hammett Constant (σp) |

| Anisole | -OCH₃ | 2.11 | -6.54 | -0.27 |

| Difluoromethoxybenzene | -OCF₂H | 2.37 | Not Available | +0.14 |

| Trifluoromethoxybenzene | -OCF₃ | 2.85 | Not Available | +0.35 |

| Note: logP and pKa values are representative and can vary based on the specific molecule and experimental conditions.[2] |

Electronic Effects and pKa Modulation

With a Hammett σp constant of approximately +0.14, the difluoromethoxy group is classified as weakly electron-withdrawing.[1][2] This property can be strategically employed to modulate the pKa of nearby acidic or basic functional groups.[7] Fine-tuning the ionization state of a drug is essential for optimizing its solubility, receptor binding, and pharmacokinetic profile. The electron-withdrawing nature of the -OCF₂H group can decrease the basicity of nearby amines or increase the acidity of adjacent acidic moieties.

The "Lipophilic Hydrogen Bond Donor" Concept

A key and distinguishing feature of the -OCF₂H group is the acidity of its hydrogen atom, which allows it to act as a hydrogen bond donor.[1][4][5] This is a rare and valuable characteristic for a lipophilic group and is central to its utility as a bioisostere.[4] The hydrogen bond acidity parameter (A) for the difluoromethyl group has been determined to be in the range of 0.085–0.126, which is on a scale similar to that of a thiophenol or aniline.[4][5] This unique capability enables the -OCF₂H group to serve as a bioisosteric replacement for traditional hydrogen bond donors like hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[1][8] This allows medicinal chemists to maintain crucial hydrogen bonding interactions with a biological target while simultaneously improving metabolic stability and increasing lipophilicity.[1][9]

Caption: Key characteristics of the difluoromethoxy group.

Impact on Pharmacokinetics: Enhancing Metabolic Stability

A primary driver for the incorporation of the difluoromethoxy group is the strategic enhancement of a drug's metabolic stability.[1][2] The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][10]

Metabolically labile groups, such as methoxy (-OCH₃) or benzylic C-H bonds, are often "hotspots" for oxidative metabolism. The O-demethylation of a methoxy group is a common metabolic pathway that can lead to rapid clearance and reduced bioavailability. By replacing such a group with an -OCF₂H moiety, this metabolic pathway is effectively blocked.[1][11] This substitution can lead to a significantly longer plasma half-life, improved bioavailability, and a lower required therapeutic dose.[2][10]

| Table 2: Representative Metabolic Stability Data | ||

| Compound | Substituent | Human Liver Microsome Half-life (t½, min) |

| Methoxy-substituted Analog | -OCH₃ | < 10 |

| Difluoromethoxy-substituted Analog | -OCF₂H | > 60 |

| Note: These are representative values to illustrate the trend. Actual values are compound-specific.[2] |

Experimental Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol provides a self-validating system for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound, allowing for a direct comparison between a parent molecule and its difluoromethoxy-substituted analog.

Objective: To determine the rate of metabolic degradation of a test compound when incubated with human liver microsomes.

Materials:

-

Pooled human liver microsomes (e.g., 20 mg/mL stock)

-

Test compound (10 mM stock in DMSO)

-

Positive control compounds (e.g., Testosterone, Verapamil - for high and intermediate clearance)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP⁺)

-

Acetonitrile with an internal standard (e.g., Tolbutamide) for quenching and analysis

Procedure:

-

Preparation: Prepare a microsomal suspension by diluting the stock pooled human liver microsomes in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

-

Compound Addition: Add the test compound from the DMSO stock solution to the microsomal suspension to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.

-

Pre-incubation: Pre-incubate the compound-microsome mixture at 37°C for 5 minutes in a shaking water bath to allow for temperature equilibration.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This marks time point zero (T₀).

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture (e.g., 50 µL) and add it to a collection plate/tube containing cold acetonitrile with the internal standard (e.g., 150 µL). The cold acetonitrile immediately stops the enzymatic reaction and precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the samples (e.g., at 4000 rpm for 15 minutes) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point relative to the internal standard.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693/k). Intrinsic clearance (CLint) can then be calculated based on the half-life and protein concentration.

Caption: Workflow for in vitro microsomal stability assay.

Synthetic Strategies for Incorporation

The growing utility of the -OCF₂H group has spurred the development of robust synthetic methods for its installation. Advances in synthetic methodologies have made its incorporation into molecules of interest increasingly accessible.[12]

Classical Method: Difluoromethylation of Phenols

A common and practical method for synthesizing aryl difluoromethyl ethers involves the reaction of a corresponding phenol with a difluorocarbene source.[2][13] Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is a widely used reagent for this purpose as it is bench-stable, relatively non-toxic, and generates difluorocarbene (:CF₂) upon heating.[13][14]

General Experimental Protocol: Synthesis of an Aryl Difluoromethyl Ether

Objective: To install a difluoromethoxy group onto a phenolic substrate using sodium chlorodifluoroacetate.

Materials:

-

Phenolic starting material

-

Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the phenol (1.0 eq), potassium carbonate (2.0 eq), and DMF.

-

Heating: Heat the mixture to 90-100 °C. The base deprotonates the phenol to form the more nucleophilic phenoxide.

-

Reagent Addition: Add sodium chlorodifluoroacetate (2.0-3.0 eq) portion-wise over 1-2 hours. The slow addition helps to control the concentration of the highly reactive difluorocarbene intermediate.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel to yield the desired aryl difluoromethyl ether.

The Difluoromethoxy Group in Action: Case Studies of Approved Drugs

The value of the difluoromethoxy group is clearly demonstrated by its presence in several FDA-approved drugs, where it plays a critical role in defining their therapeutic profiles.[1][2]

Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders.[1] The drug contains a difluoromethoxy group on its benzimidazole ring, which is crucial for its chemical stability and mechanism of action.[1] Pantoprazole is a prodrug that requires activation in the acidic environment of the stomach's parietal cells. The -OCF₂H group enhances the molecule's stability in neutral pH environments, allowing it to reach its target site intact before undergoing acid-catalyzed activation to the active sulfenamide form, which irreversibly inhibits the H⁺/K⁺-ATPase (proton pump).[1]

Caption: Mechanism of action of Pantoprazole.

Roflumilast (Daliresp®)

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD).[1] In this molecule, the difluoromethoxy group contributes significantly to both potency and metabolic stability.[1] By inhibiting PDE4, the enzyme responsible for degrading cyclic adenosine monophosphate (cAMP), roflumilast increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA) and subsequent downstream signaling that ultimately results in a reduction of inflammatory responses characteristic of COPD.[1] The metabolic robustness imparted by the -OCF₂H group ensures a longer duration of action and a favorable pharmacokinetic profile.

Caption: Roflumilast signaling pathway.

Conclusion: A Versatile Tool for Lead Optimization

The difluoromethoxy group offers a unique and advantageous profile for medicinal chemists.[1] Its ability to serve as a metabolically stable, lipophilic hydrogen bond donor provides a powerful tool for optimizing lead compounds.[1][2] By replacing metabolically labile groups, the -OCF₂H moiety can enhance pharmacokinetic properties while maintaining or even improving biological activity.[1] The successful application of the difluoromethoxy group in approved drugs like pantoprazole and roflumilast underscores its established importance in modern drug discovery and development.[1][2] As synthetic methodologies for its introduction continue to improve, the strategic use of the difluoromethoxy group is expected to play an increasingly significant role in the design of future therapeutics.[2]

References

- - Benchchem.

- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem.

- Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Public

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- Full article: The role of fluorine in medicinal chemistry.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- (PDF)

- Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed.

- The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.

- Difluoromethylation of Phenols - Organic Syntheses Procedure.

- Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University.

- A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate | Organic Process Research & Development - ACS Public

- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... - PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 9. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Value of the Difluoromethoxy Moiety

An In-Depth Technical Guide to Difluoromethoxy-Substituted Benzaldehydes: Synthesis, Properties, and Applications

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for fine-tuning the properties of drug candidates.[1][2][3] Among the diverse array of fluorinated functional groups, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely valuable substituent.[1][2] It offers a rare and powerful combination of properties: it acts as a lipophilic hydrogen bond donor, enhances metabolic stability, and can serve as a bioisosteric replacement for more labile groups like hydroxyls, thiols, or amines.[1][2][4][5]

When appended to a benzaldehyde scaffold—itself a cornerstone of synthetic chemistry due to the versatile reactivity of the formyl group—the difluoromethoxy moiety creates a class of building blocks with immense potential for drug discovery and materials science. This technical guide provides a comprehensive exploration of difluoromethoxy-substituted benzaldehydes, detailing their synthesis, physicochemical characteristics, reactivity, and critical applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties: A Unique Profile

The utility of the difluoromethoxy group stems from a delicate balance of electronic and steric effects that significantly influence a molecule's behavior in a biological system.[1]

-

Modulated Lipophilicity : The -OCF₂H group moderately increases lipophilicity (logP) when compared to a methoxy (-OCH₃) group, but to a lesser extent than the more common trifluoromethoxy (-OCF₃) group.[1][2] This controlled enhancement can improve membrane permeability and oral absorption without the dramatic increase in metabolic liabilities sometimes associated with highly lipophilic substituents.[1]

-

Electronic Nature : With a Hammett σp constant of approximately +0.14, the difluoromethoxy group is classified as weakly electron-withdrawing, influencing the reactivity of the aromatic ring and the attached aldehyde.[2]

-

Hydrogen Bonding Capability : A defining characteristic of the -OCF₂H group is the acidity of its hydrogen atom, which allows it to function as a hydrogen bond donor. This is a highly unusual and advantageous feature for a lipophilic group, enabling it to mimic interactions typically formed by hydroxyl (-OH) or amine (-NH₂) groups while improving metabolic resilience.[1][5]

-

Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry.[3] This inherent strength makes the difluoromethoxy group highly resistant to oxidative metabolism, particularly cleavage by cytochrome P450 (CYP) enzymes. Replacing metabolically vulnerable groups (like a methoxy, which is prone to O-demethylation) with -OCF₂H is a proven strategy to extend a drug's plasma half-life and enhance its bioavailability.[2]

Data Presentation: Comparative Physicochemical Properties

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |